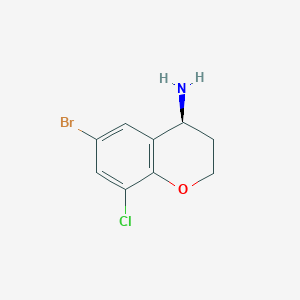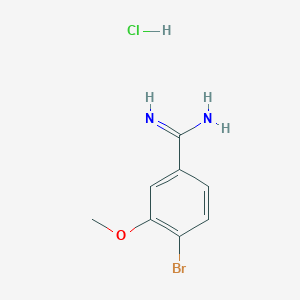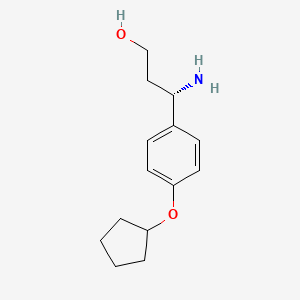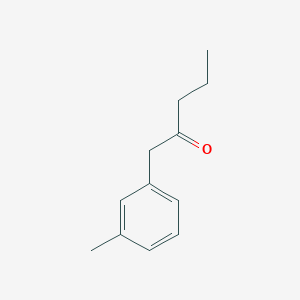![molecular formula C16H12N4 B13055623 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety fused to an isoquinoline ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine typically involves multi-step organic synthesis. One common approach involves the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps in the synthesis may include cyclization reactions, cross-coupling reactions, and amination reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods. The goal is to achieve high yields and purity while minimizing waste and production costs .
化学反应分析
Types of Reactions
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives .
科学研究应用
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
作用机制
The mechanism of action of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a PET imaging agent, the compound binds selectively to neurofibrillary tangles composed of aggregated tau protein. This binding is facilitated by the compound’s high specificity and selectivity for tau protein, allowing for the visualization of tau pathology in vivo . Additionally, the compound’s interactions with other biological targets, such as enzymes and receptors, can modulate various cellular pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine include other heterocyclic compounds with fused ring systems, such as:
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent for detecting neurofibrillary tangles.
1H-Pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, with applications in cancer therapy.
Pyrrolo[1,2-a]pyrazines: Compounds with various biological activities, synthesized through transition-metal-free strategies.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. Its ability to selectively bind to neurofibrillary tangles and its potential therapeutic applications in neurodegenerative diseases and cancer distinguish it from other similar compounds .
属性
分子式 |
C16H12N4 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-7-amine |
InChI |
InChI=1S/C16H12N4/c17-14-2-1-12-8-16(19-9-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H,17H2 |
InChI 键 |
GQBXSAGXSWPBSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


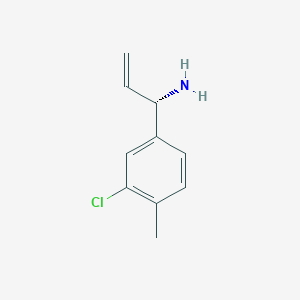

![N-(4-chlorophenyl)-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13055561.png)
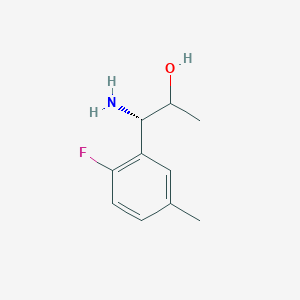
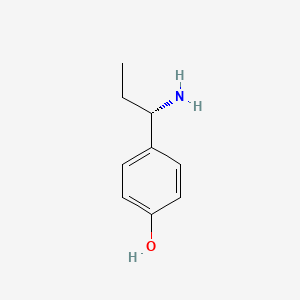

![Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13055580.png)
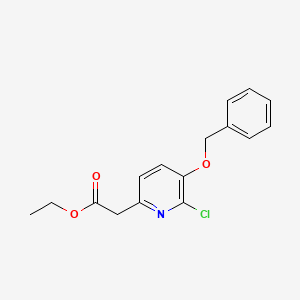
![4-((4-Bromophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055583.png)
